molecular formula C16H16ClNO4 B5090482 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]butyl acetate

2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]butyl acetate

Cat. No.: B5090482
M. Wt: 321.75 g/mol
InChI Key: DNRGTXKLBSSHAL-UHFFFAOYSA-N
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Description

2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]butyl acetate is an organic compound with a complex structure that includes a naphthalene ring substituted with chlorine and dioxo groups, an amino group, and a butyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]butyl acetate typically involves multi-step organic reactions. One common method involves the initial formation of the naphthalene core with the desired substitutions, followed by the introduction of the amino group and the butyl acetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of efficient purification techniques are essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]butyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups into the naphthalene ring.

Scientific Research Applications

2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]butyl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]butyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]butyl acetate include other naphthalene derivatives with various substitutions. Examples include:

  • 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl acetate
  • 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]propyl acetate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

IUPAC Name

2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]butyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-3-10(8-22-9(2)19)18-14-13(17)15(20)11-6-4-5-7-12(11)16(14)21/h4-7,10,18H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRGTXKLBSSHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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